molecular formula C10H12N2O5S B13006869 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13006869
M. Wt: 272.28 g/mol
InChI Key: BSRYWLCBFMFKJH-UHFFFAOYSA-N
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Description

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

The synthesis of 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as catalytic processes and continuous flow chemistry .

Chemical Reactions Analysis

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different biological activities.

    Pyrrolizines: Compounds with a similar ring structure but different functional groups.

    Prolinol: A pyrrolidine derivative used in asymmetric synthesis. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

1-[(2-oxo-1H-pyridin-3-yl)sulfonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O5S/c13-9-8(2-1-4-11-9)18(16,17)12-5-3-7(6-12)10(14)15/h1-2,4,7H,3,5-6H2,(H,11,13)(H,14,15)

InChI Key

BSRYWLCBFMFKJH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)S(=O)(=O)C2=CC=CNC2=O

Origin of Product

United States

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